![molecular formula C14H15NO2 B3172011 2-(3-Ethoxyphenoxy)aniline CAS No. 946714-45-0](/img/structure/B3172011.png)
2-(3-Ethoxyphenoxy)aniline
Overview
Description
2-(3-Ethoxyphenoxy)aniline is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of an aniline group attached to a phenoxy ring, which is further substituted with an ethoxy group at the meta position.
Preparation Methods
The synthesis of 2-(3-Ethoxyphenoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
2-(3-Ethoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Ethoxyphenoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenoxy)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Ethoxyphenoxy)aniline can be compared with other similar compounds, such as:
2-(4-Ethoxyphenoxy)aniline: Similar structure but with the ethoxy group at the para position.
2-(3-Methoxyphenoxy)aniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-(3-Propoxyphenoxy)aniline: Similar structure but with a propoxy group instead of an ethoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenoxy ring.
Biological Activity
2-(3-Ethoxyphenoxy)aniline, also known by its chemical formula C₁₄H₁₅NO₂, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its phenoxy and aniline functional groups, which are known to influence various biological interactions. The following sections will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Research indicates that compounds with similar structures often act as inhibitors or modulators of key biological pathways. For instance, the presence of the phenoxy group may enhance lipophilicity, allowing for better membrane permeability and interaction with intracellular targets.
Enzyme Interactions
- Nitric Oxide Synthase (NOS) Inhibition : Similar compounds have been studied as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. The inhibition of nNOS can lead to a reduction in excessive nitric oxide levels, thereby potentially mitigating neurotoxicity .
- Protein Kinase Modulation : Compounds with aniline moieties have been shown to interact with various protein kinases, leading to altered phosphorylation states and downstream signaling effects.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound provides insights into how structural modifications can enhance or diminish biological activity.
Structural Feature | Effect on Activity |
---|---|
Phenoxy Group | Increases lipophilicity and potential for enzyme interaction |
Aniline Moiety | Critical for binding affinity to target proteins |
Ethoxy Substitution | May enhance solubility and bioavailability |
Research has demonstrated that modifications to the ethoxy or phenyl groups can significantly impact the compound's potency and selectivity towards specific targets .
Case Studies
Several studies have investigated the biological effects of compounds related to this compound, providing valuable insights into its potential applications.
- Neuroprotective Effects :
- Anticancer Activity :
- Toxicological Assessments :
Properties
IUPAC Name |
2-(3-ethoxyphenoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-16-11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)15/h3-10H,2,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVQNBXIXLQZCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306686 | |
Record name | 2-(3-Ethoxyphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-45-0 | |
Record name | 2-(3-Ethoxyphenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946714-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Ethoxyphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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